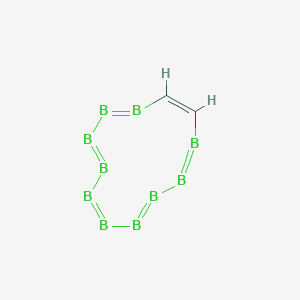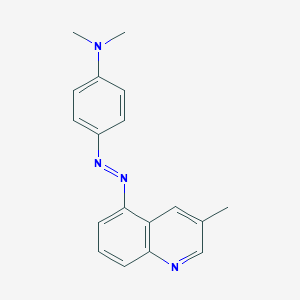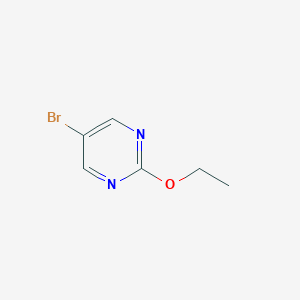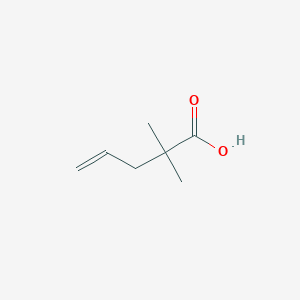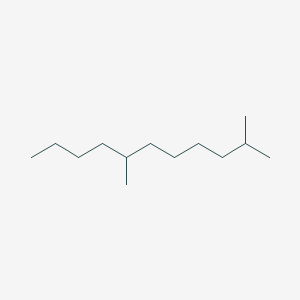
2,7-Dimethylundecane
Vue d'ensemble
Description
2,7-Dimethylundecane is a hydrocarbon compound with the molecular formula C13H28 . It belongs to the class of alkanes and is a colorless liquid .
Molecular Structure Analysis
The molecular structure of 2,7-Dimethylundecane can be represented by the InChI string:InChI=1S/C13H28/c1-5-6-10-13(4)11-8-7-9-12(2)3/h12-13H,5-11H2,1-4H3 . This indicates that the molecule consists of 13 carbon atoms and 28 hydrogen atoms .
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Research work in 2020 focused on the synthesis of a compound related to 2,7-Dimethylundecane, specifically 2,7-dimethyl-2,7-dicyanide-3,6-diazaoctane. This compound was analyzed using X-ray diffraction and spectrometric experiments, and its electronic properties were studied through Density Functional Theory (DFT). This research is significant for synthesizing new α-aminonitriles organic compounds and calculating theoretical properties of such compounds (International Journal of Innovative Technology and Exploring Engineering, 2020).
Catalytic Performance in Chemical Production
A study conducted in 2018 explored the catalytic performance of metal-loaded beta zeolite catalysts, including their use in the methylation of 2-methylnaphthalene to produce dimethylnaphthalene (DMN) isomers, such as 2,7-DMN. This research is relevant for the commercial production of chemicals like polyethylenenaphthalate and could have implications for reducing production costs and complexity (Petroleum Science, 2018).
Combustion Chemistry Study
In 2014, a comprehensive study on the combustion chemistry of 2,5-dimethylhexane was conducted. This research is pertinent as it helps understand the combustion characteristics of fuels containing iso-paraffinic molecular structures, including those larger than seven carbon atoms like 2,7-Dimethylundecane. Such insights are critical for developing and optimizing fuels (Combustion and Flame, 2014).
Biochemical Labeling Reagents
A 1984 study described the synthesis of a dimeric derivative of the undecagold cluster complex, relevant for biochemical labeling in electron microscopic analysis. This research provides insights into the potential application of 2,7-Dimethylundecane derivatives in the field of biochemistry and microscopy (Biochemistry, 1984).
Extractive Crystallization in Chemical Separation
A 2004 study aimed to develop extractive crystallization processes for separating 2,6-DMN from 2,7-DMN. This research is essential for the production of high-performance engineering plastics and offers insights into more efficient and cost-effective separation processes (Separation and Purification Technology, 2004).
Safety And Hazards
While specific safety and hazard data for 2,7-Dimethylundecane is not available, general safety measures should be taken while handling it. These include using personal protective equipment, avoiding dust formation, avoiding breathing vapors, mist, or gas, ensuring adequate ventilation, and evacuating personnel to safe areas .
Propriétés
IUPAC Name |
2,7-dimethylundecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28/c1-5-6-10-13(4)11-8-7-9-12(2)3/h12-13H,5-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJKQJSHBTXTWME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)CCCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50333991 | |
| Record name | 2,7-Dimethylundecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50333991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Dimethylundecane | |
CAS RN |
17301-24-5 | |
| Record name | 2,7-Dimethylundecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50333991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



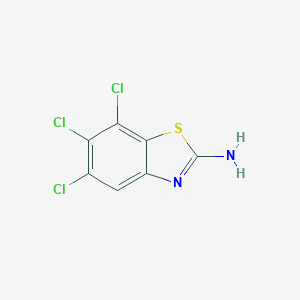
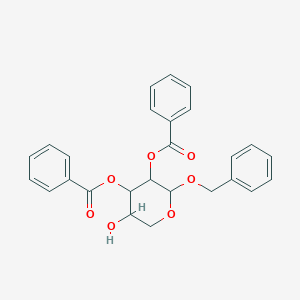
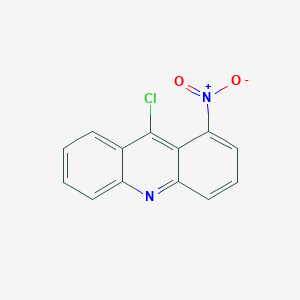
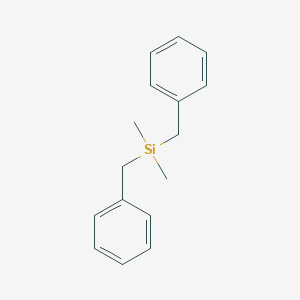
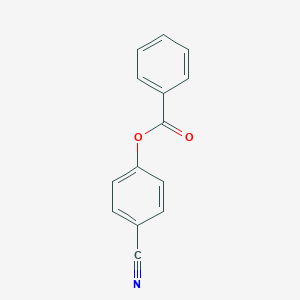
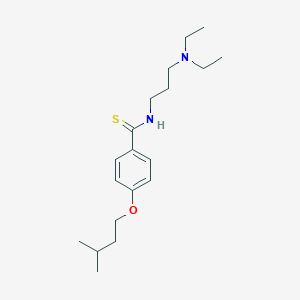
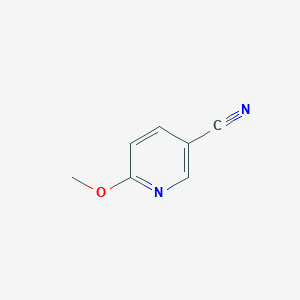
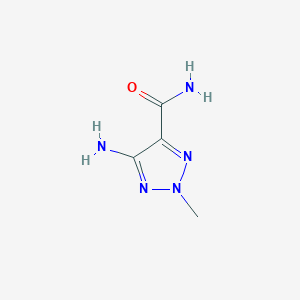
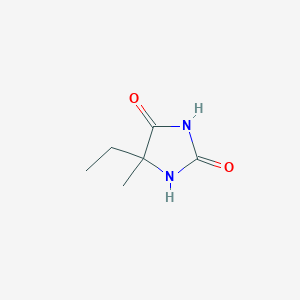
![Hydroxy[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methoxy]acetic acid](/img/structure/B102287.png)
